3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione
Description
3-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline derivative characterized by a central quinazoline-2,4-dione scaffold substituted with a 2-oxoethyl group linked to a 4-(4-methoxyphenyl)piperazine moiety. Its structural features, including the electron-rich methoxyphenyl group and the piperazine linker, contribute to its pharmacokinetic and pharmacodynamic properties, such as moderate logP (~2.4) and polar surface area (~67.7 Ų), indicating balanced solubility and membrane permeability .
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-29-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUPCTFXPMLJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common approach is to start with the quinazoline core, which can be synthesized through a series of cyclization reactions involving anthranilic acid derivatives. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups. The methoxyphenyl group is attached via electrophilic aromatic substitution or through the use of pre-functionalized piperazine intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinazoline-2,4-dione derivatives with different functional groups at the piperazine ring .
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The quinazoline core can inhibit certain enzymes, affecting various biochemical pathways. These interactions can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the modulation of neurotransmitter release .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s activity and physicochemical properties are highly dependent on the substituents at the piperazine and quinazoline positions. Below is a comparative analysis with structurally related derivatives:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl derivative (IC₅₀: 2.5 µM) shows superior cytotoxicity compared to the methoxyphenyl analogue, likely due to enhanced cellular uptake via hydrophobic interactions .
- Linker Flexibility : Extending the 2-oxoethyl group to a 3-oxopropyl chain (as in ) improves solubility but may reduce target binding affinity due to increased conformational freedom.
- Piperazine Modifications : Replacing piperazine with morpholine (as in ) reduces activity, emphasizing the critical role of the piperazine nitrogen in receptor interactions.
Pharmacokinetic and Physicochemical Comparison
Using SwissADME predictions , the target compound exhibits favorable drug-likeness parameters compared to analogues:
| Parameter | Target Compound | 4-Chlorobenzyl Derivative | Morpholine Derivative |
|---|---|---|---|
| logP | 2.42 | 3.15 (estimated) | 1.98 |
| Water Solubility (logSw) | -3.04 | -4.20 | -2.50 |
| H-Bond Acceptors | 7 | 7 | 6 |
| H-Bond Donors | 1 | 1 | 1 |
The target compound’s lower logP compared to the chlorobenzyl derivative suggests reduced lipid solubility but better aqueous compatibility, which may improve bioavailability.
Biological Activity
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a piperazine moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of 385.46 g/mol. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds in the quinazoline family exhibit various biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation.
- Antimicrobial Effects : Some derivatives display activity against bacterial and fungal strains.
- Neuroprotective Properties : Certain compounds demonstrate potential in treating neurodegenerative diseases.
The biological activity of this compound is believed to involve modulation of specific molecular targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment.
- Receptor Interaction : It may interact with dopamine receptors, influencing neurological pathways.
Anticancer Activity
A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cells .
Neuroprotective Effects
In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The findings revealed that the compound significantly reduced cell death induced by oxidative agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the quinazoline ring can drastically alter biological activity. For example, the presence of electron-donating groups like methoxy enhances AChE inhibition compared to other substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
